molecular formula C10H6BrIN2O B13339989 2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13339989
M. Wt: 376.98 g/mol
InChI Key: BCNQGRXELZYVCN-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a complex organic compound with the molecular formula C10H6BrIN2O It is a derivative of benzaldehyde, featuring both bromine and iodine substituents, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide (CuI) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium azide (NaN3) or organolithium compounds under appropriate conditions.

Major Products Formed

    Oxidation: 2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and iodine atoms may facilitate binding to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions, modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with biological targets. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and as a probe in biochemical studies.

Properties

Molecular Formula

C10H6BrIN2O

Molecular Weight

376.98 g/mol

IUPAC Name

2-bromo-6-(4-iodopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6BrIN2O/c11-9-2-1-3-10(8(9)6-15)14-5-7(12)4-13-14/h1-6H

InChI Key

BCNQGRXELZYVCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)N2C=C(C=N2)I

Origin of Product

United States

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